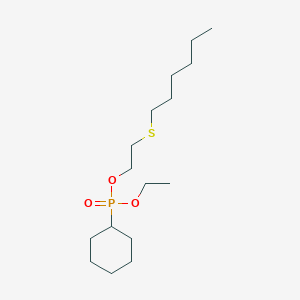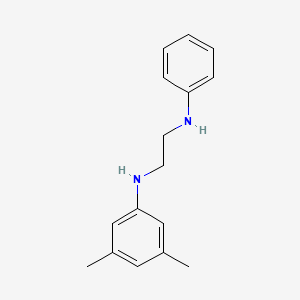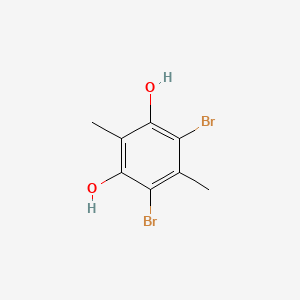![molecular formula C12H34HgSi4 B14590959 Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1) CAS No. 61576-79-2](/img/structure/B14590959.png)
Dimethyl[(trimethylsilyl)methyl]silyl--mercury (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is a chemical compound that features a unique combination of silicon and mercury atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) typically involves the reaction of trimethylsilyl chloride with a mercury-containing precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The use of specialized equipment and reactors is essential to handle the potentially hazardous nature of mercury compounds safely.
化学反応の分析
Types of Reactions
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: Reduction reactions can convert it to lower oxidation state mercury compounds.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) compounds, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving silicon and mercury chemistry.
Biology: The compound can be used in studies involving mercury’s biological effects and interactions with biomolecules.
Medicine: Research into potential therapeutic applications, such as mercury-based drugs, may involve this compound.
Industry: It can be used in the development of new materials and catalysts that incorporate silicon and mercury.
作用機序
The mechanism by which Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) exerts its effects involves interactions with various molecular targets. The silicon and mercury atoms can form bonds with other atoms and molecules, influencing chemical reactivity and stability. The pathways involved in these interactions depend on the specific context of the reaction or application.
類似化合物との比較
Similar Compounds
Trimethylsilyl chloride: A precursor used in the synthesis of Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1).
Mercury(II) chloride: Another mercury-containing compound with different reactivity and applications.
Tetramethylsilane: A silicon-containing compound used in NMR spectroscopy.
Uniqueness
Dimethyl[(trimethylsilyl)methyl]silyl–mercury (2/1) is unique due to its combination of silicon and mercury atoms, which imparts distinct chemical properties. Its ability to undergo various reactions and its applications in multiple fields make it a valuable compound for scientific research.
特性
CAS番号 |
61576-79-2 |
|---|---|
分子式 |
C12H34HgSi4 |
分子量 |
491.33 g/mol |
InChI |
InChI=1S/2C6H17Si2.Hg/c2*1-7(2)6-8(3,4)5;/h2*6H2,1-5H3; |
InChIキー |
JELWBRYXGHRNCS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)C[Si](C)(C)C.C[Si](C)C[Si](C)(C)C.[Hg] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Phenylbicyclo[3.3.1]nonan-2-one](/img/structure/B14590876.png)

![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2-bromo-4-methylphenyl)amino]-](/img/structure/B14590890.png)
![N-[1,3-Bis(3-methylphenyl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14590901.png)

![N-[4-(4-Fluorophenyl)-5-(3-methylphenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14590910.png)

![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14590923.png)
![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]oxy}butanoic acid](/img/structure/B14590927.png)


![3-(1-{1-[(Benzyloxy)methyl]cyclopent-2-en-1-yl}ethoxy)-2-diazonio-3-oxidoprop-2-enoate](/img/structure/B14590935.png)


